N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a synthetic small molecule characterized by a central benzenecarboxamide scaffold. Key structural features include:
- 3,5-bis(trifluoromethyl)phenyl group: This substituent is attached to the carboxamide nitrogen, contributing high electronegativity and lipophilicity due to the trifluoromethyl (-CF₃) groups.
- 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzene moiety: A pyridinylmethyl group at the para position of the benzene ring, featuring an additional trifluoromethyl group and a ketone oxygen.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F9N2O2/c23-20(24,25)14-5-6-18(34)33(11-14)10-12-1-3-13(4-2-12)19(35)32-17-8-15(21(26,27)28)7-16(9-17)22(29,30)31/h1-9,11H,10H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXPYTFGUVPEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F9N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a complex organic compound featuring multiple trifluoromethyl groups, which are known to enhance the pharmacological properties of compounds. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Trifluoromethyl groups : These groups are influential in improving the lipophilicity and overall pharmacokinetic profile of drugs.
- Pyridine and benzenecarboxamide moieties : These functional groups contribute to the compound's biological activity.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 488.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring trifluoromethyl substituents. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values as low as 1 µg/mL against pathogens like Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Eradication : The compound demonstrated significant antibiofilm properties, with minimum biofilm eradication concentration (MBEC) values indicating its effectiveness in disrupting bacterial biofilms .
Cytotoxicity and Selectivity
Research indicates that while some derivatives exhibit potent antimicrobial activity, they maintain a favorable safety profile. Cytotoxicity assays reveal that certain derivatives have low toxicity towards mammalian cells, suggesting a selective action against bacterial strains without harming human cells.
Case Studies
- Study on Antimicrobial Efficacy :
- Biofilm Disruption Study :
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups significantly impacts the biological activity of the compound. The following observations were made:
- Increased Lipophilicity : Higher clog P values correlate with increased antibacterial potency.
- Substituent Effects : The position and nature of substituents on the aromatic rings influence both the antimicrobial efficacy and cytotoxicity profiles.
Summary of Biological Activity
| Compound | MIC (µg/mL) | MBEC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 1 | 1 | 2 | Staphylococcus aureus |
| Compound 2 | 4 | 4 | Enterococcus faecalis |
| Compound 3 | 2 | 1 | Bacillus subtilis |
Structure-Activity Relationship Insights
| Substituent Type | Impact on Activity |
|---|---|
| Trifluoromethyl | Increased potency |
| Methoxy | Decreased potency |
| Alkyl Groups | Enhanced activity |
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Density : The target compound contains four -CF₃ groups, exceeding analogs in the patent (typically 3), which may enhance metabolic stability but reduce solubility .
Core Scaffold: Unlike oxazolidinone-based derivatives , the target employs a benzenecarboxamide backbone, favoring hydrogen-bonding interactions via the carboxamide group.
Hypothetical Property Comparison
Rationale:
- Lipophilicity : Higher -CF₃ count in the target compound increases LogP, favoring blood-brain barrier penetration but complicating formulation .
- Target Selectivity: The pyridine ring may confer selectivity toward kinases (e.g., JAK/STAT inhibitors), whereas oxazolidinones are common in antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
